

## **Technical Support Center: Inobrestat (Y-123)**

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | Y08175    |           |
| Cat. No.:            | B12410146 | Get Quote |

Welcome to the technical support center for Inobrestat (Y-123), a novel, potent, and selective ATP-competitive inhibitor of Chrono Kinase 1 (CK1). This guide is intended for researchers, scientists, and drug development professionals to facilitate the successful in vivo application of Inobrestat (Y-123).

### **Frequently Asked Questions (FAQs)**

Q1: What is the mechanism of action for Inobrestat (Y-123)?

A1: Inobrestat (Y-123) is an ATP-competitive inhibitor of Chrono Kinase 1 (CK1). CK1 is a critical regulator in the "Cell Cycle Progression and Apoptosis" signaling pathway. By binding to the ATP pocket of CK1, Inobrestat (Y-123) prevents the phosphorylation of its downstream substrates, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis in tumor cells where the pathway is overactive.

Q2: What is the recommended solvent for in vitro and in vivo studies?

A2: For in vitro studies, Inobrestat (Y-123) can be dissolved in DMSO at a stock concentration of up to 50 mM. For in vivo studies, due to its poor aqueous solubility, a formulation of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline is recommended for intraperitoneal (IP) or oral (PO) administration. Always prepare fresh formulations daily.

Q3: How should I store Inobrestat (Y-123)?

A3: Inobrestat (Y-123) powder should be stored at -20°C. Stock solutions in DMSO can be stored at -80°C for up to three months. Avoid repeated freeze-thaw cycles.



Q4: Does Inobrestat (Y-123) have any known off-target activities?

A4: Inobrestat (Y-123) has been profiled against a panel of 400 kinases. It exhibits high selectivity for CK1 but shows moderate inhibitory activity against the closely related Chrono Kinase 2 (CK2) at concentrations above 5  $\mu$ M. Researchers should consider this when interpreting results from high-dose experiments.

#### **Troubleshooting In Vivo Efficacy Issues**

Q1: I am not observing the expected tumor growth inhibition in my mouse xenograft model. What are the possible causes?

A1: Several factors could contribute to a lack of efficacy. Please consider the following:

- Suboptimal Dosing or Scheduling: The dose may be too low or the dosing frequency insufficient to maintain therapeutic concentrations. Refer to the pharmacokinetic data below and consider a dose-escalation study.
- Poor Formulation: Inobrestat (Y-123) can precipitate out of solution if not prepared correctly.
   Ensure the formulation is clear before administration and prepared fresh. Sonication may aid dissolution.
- Rapid Metabolism: Inobrestat (Y-123) is subject to rapid first-pass metabolism when administered orally. Intraperitoneal or intravenous routes may offer better bioavailability.
- Tumor Model Resistance: The selected tumor model may not have an activated CK1
  pathway or may possess intrinsic resistance mechanisms. Confirm CK1 expression and
  pathway activation in your tumor model via Western Blot or IHC.
- P-glycoprotein (P-gp) Efflux: Inobrestat (Y-123) is a substrate of the P-gp efflux pump, which can limit its effective concentration within tumor cells. Co-administration with a P-gp inhibitor could be explored, though this may increase systemic toxicity.

Q2: I am observing significant toxicity (e.g., weight loss, lethargy) in my animal models. How can I mitigate this?

A2: Toxicity can arise from on-target effects in healthy tissues or off-target kinase inhibition.



- Reduce the Dose: This is the most straightforward approach. A 20-30% dose reduction is a reasonable starting point.
- Change the Dosing Schedule: Switching from a daily (QD) to an intermittent schedule (e.g., 5 days on, 2 days off) can allow for animal recovery while potentially maintaining anti-tumor efficacy.
- Change Administration Route: If using IP administration, local irritation may be a factor.
   Consider oral gavage as an alternative, though bioavailability may be lower.
- Monitor Off-Target Effects: Assess biomarkers related to CK2 inhibition in tissues from satellite animals to determine if off-target activity correlates with the observed toxicity.

#### **Data Presentation**

Table 1: Physicochemical and In Vitro Properties of Inobrestat (Y-123)

| Parameter                   | Value                              |
|-----------------------------|------------------------------------|
| Molecular Weight            | 452.5 g/mol                        |
| Aqueous Solubility (pH 7.4) | < 0.5 μg/mL                        |
| LogP                        | 4.1                                |
| CK1 IC <sub>50</sub>        | 15 nM                              |
| CK2 IC <sub>50</sub>        | 6.2 μΜ                             |
| Cell Permeability (Papp)    | High (>20 x 10 <sup>-6</sup> cm/s) |

Table 2: Pharmacokinetic Parameters of Inobrestat (Y-123) in Mice



| Parameter                      | 20 mg/kg Oral (PO) | 10 mg/kg Intraperitoneal<br>(IP) |
|--------------------------------|--------------------|----------------------------------|
| C <sub>max</sub> (ng/mL)       | 250 ± 45           | 850 ± 110                        |
| T <sub>max</sub> (hr)          | 2.0                | 0.5                              |
| AUC <sub>0-24</sub> (ng·hr/mL) | 1200               | 3400                             |
| Half-life (t1/2) (hr)          | 3.5                | 3.8                              |
| Bioavailability (%)            | 18%                | N/A                              |

# **Experimental Protocols**

Protocol: In Vivo Efficacy Assessment in a Subcutaneous Xenograft Model

- · Cell Culture and Implantation:
  - Culture HT-29 (human colorectal carcinoma) cells, which have high CK1 expression, in McCoy's 5A medium supplemented with 10% FBS.
  - $\circ$  Harvest cells at 80-90% confluency and resuspend in sterile PBS at a concentration of 5 x  $10^7$  cells/mL.
  - $\circ$  Subcutaneously inject 100  $\mu$ L of the cell suspension (5 x 10<sup>6</sup> cells) into the right flank of 6-8 week old female athymic nude mice.
- Tumor Growth Monitoring and Randomization:
  - Allow tumors to grow. Monitor tumor volume three times per week using digital calipers.
     Calculate volume using the formula: (Length x Width²)/2.
  - When average tumor volume reaches 100-150 mm<sup>3</sup>, randomize mice into treatment and vehicle control groups (n=8-10 mice per group).
- Formulation and Dosing:
  - Prepare the vehicle solution: 5% DMSO, 40% PEG300, 5% Tween 80, 50% saline.



- Prepare the Inobrestat (Y-123) formulation by first dissolving the compound in DMSO, then adding PEG300 and Tween 80, and finally adding saline dropwise while vortexing.
- Administer Inobrestat (Y-123) at a dose of 20 mg/kg via intraperitoneal (IP) injection once daily (QD) for 21 days. Administer an equivalent volume of vehicle to the control group.
- Efficacy and Tolerability Monitoring:
  - Measure tumor volume and body weight three times per week.
  - Monitor animals daily for clinical signs of toxicity (e.g., changes in posture, activity, or fur texture).
  - Euthanize mice if tumor volume exceeds 2000 mm<sup>3</sup> or if body weight loss exceeds 20% of the initial weight.
- Endpoint Analysis:
  - At the end of the study, euthanize all remaining animals.
  - Excise tumors, measure their final weight, and process them for pharmacodynamic analysis (e.g., Western Blot for phosphorylated CK1 substrates) or histology.

### **Mandatory Visualizations**





Click to download full resolution via product page



Caption: Inobrestat (Y-123) inhibits CK1, preventing p27 phosphorylation and leading to G2/M arrest.





#### Click to download full resolution via product page

Caption: Workflow for assessing in vivo efficacy of Inobrestat (Y-123) in a xenograft model.

• To cite this document: BenchChem. [Technical Support Center: Inobrestat (Y-123)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12410146#improving-the-efficacy-of-y08175-in-vivo]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com